Piperazine-D10

Vue d'ensemble

Description

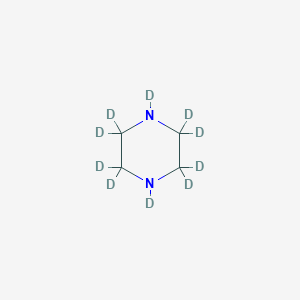

Piperazine-D10 is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 96.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

This compound interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The action of this compound affects the GABAergic pathway . By binding to the GABA receptors, this compound disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, this compound, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by this compound’s interaction with the GABA receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its effects.

Activité Biologique

Piperazine-D10, a deuterated derivative of piperazine, has garnered attention in medicinal chemistry due to its unique isotopic labeling, which enhances its stability and alters its chemical reactivity. This compound is primarily explored for its potential biological activities, particularly in the fields of antimalarial and anticancer research.

Chemical Structure and Properties

This compound is characterized by the incorporation of deuterium atoms into the piperazine structure, a six-membered ring containing two nitrogen atoms. The presence of deuterium influences the compound's pharmacokinetics and dynamics, making it a valuable candidate for drug development.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Six-membered ring with two nitrogens | Antimalarial properties, potential anticancer activity |

| Piperidine | Five-membered ring with one nitrogen | Analgesic properties |

| Morpholine | Six-membered ring with one nitrogen | Antimicrobial activity |

| 1,4-Diazepane | Seven-membered ring with two nitrogens | Anxiolytic effects |

| Tetrahydropyridine | Saturated five-membered ring | Neuroprotective properties |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of piperazine derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that certain aryl piperazines exhibit significant inhibitory effects on P. falciparum invasion of erythrocytes, a critical step in the parasite's lifecycle.

Case Study: Phenylsulfonyl Piperazines

A notable study focused on phenylsulfonyl piperazine derivatives demonstrated their effectiveness as specific inhibitors of erythrocyte invasion by P. falciparum merozoites. The study optimized these compounds for enhanced antimalarial activity, revealing structure-activity relationships (SAR) crucial for developing new antimalarials. The optimized compounds showed comparable activity against multidrug-resistant strains and demonstrated weak activity against sexual stage gametocytes .

Key Findings:

- Compounds blocked erythrocyte invasion effectively.

- Optimization involved identifying essential structural features for potency.

- The tert-butyl group was critical for maintaining antimalarial activity.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that piperazine derivatives can serve as effective building blocks in the synthesis of anticancer agents. Their ability to interact with various biological targets makes them promising candidates for further development.

The mechanisms through which piperazine derivatives exert their biological effects include:

- Inhibition of key metabolic pathways : Similar to other piperazine derivatives, this compound may disrupt metabolic processes in cancer cells.

- Induction of apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancerous cells.

Applications De Recherche Scientifique

Medicinal Chemistry

Piperazine-D10 serves as a crucial building block in the synthesis of various pharmaceuticals. Its isotopic labeling allows researchers to track molecular behavior more effectively, providing insights into drug metabolism and pharmacokinetics.

Key Applications:

- Antidepressants and Antipsychotics: Piperazine derivatives are integral components in many drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), which are used to treat cancer and erectile dysfunction, respectively.

- Neuroprotective Agents: Recent studies have highlighted its potential in developing neuroprotective compounds. For instance, a series of piperazine derivatives demonstrated significant neuroprotective effects in models of ischemic stroke, indicating their potential as therapeutic agents .

Antimicrobial Activity

This compound and its derivatives have shown promising activities against various pathogens, including bacteria and parasites.

Case Studies:

- Phytopathogenic Bacteria: Piperazine derivatives have been evaluated for their antibacterial properties against plant pathogens. One study reported that a specific derivative inhibited bacterial growth more effectively than commercial antibiotics .

- Malaria Treatment: Research has focused on aryl-piperazine derivatives for their antimalarial activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. The findings suggest that certain structural modifications enhance potency against resistant strains .

Structure-Activity Relationship (SAR) Studies

The study of this compound has led to significant advancements in understanding the relationship between chemical structure and biological activity.

Insights:

- SAR studies have established that modifications at the secondary amino group of piperazine can dramatically affect the activity of compounds against various diseases, including malaria and cancer .

- The development of predictive quantitative structure-activity relationship (QSAR) models has facilitated the identification of new leads for drug development by correlating molecular descriptors with biological activities .

Synthesis Techniques

The synthesis of this compound involves innovative methodologies that enhance its application scope.

Methods:

- Recent advancements include catalytic methods for synthesizing complex C-substituted piperazines, which can lead to a diverse range of biologically active compounds .

- The use of deuterated reagents in synthetic pathways has been shown to improve yields and purities in drug discovery processes.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Antipsychotics | Key component in drugs like Gleevec and Viagra |

| Neuroprotection | Stroke treatment | Promising effects observed in preclinical studies |

| Antimicrobial Activity | Bacterial infections | Superior inhibition against pathogens compared to standard treatments |

| Malaria Treatment | Antimalarial agents | Effective against resistant strains |

| Synthesis Techniques | Drug development | Innovative catalytic methods enhance synthesis |

Propriétés

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-YQMDOBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678652 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-61-4 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was piperazine-D10 chosen as an intercalate in this study?

A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. This compound, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.